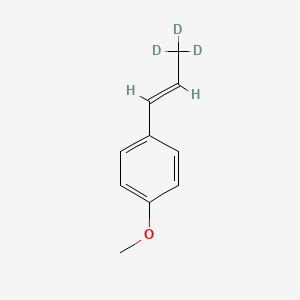

Trans-Anethole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

151.22 g/mol |

IUPAC Name |

1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |

InChI Key |

RUVINXPYWBROJD-VGIDZVCYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trans-Anethole-d3 for Researchers and Drug Development Professionals

An Introduction to Trans-Anethole-d3: A Stable Isotope-Labeled Standard for Precise Bioanalysis

This compound is the deuterated analog of trans-anethole, a naturally occurring phenylpropanoid widely used as a flavoring agent and a precursor in the synthesis of various compounds. In the scientific realm, particularly in drug discovery and development, this compound serves as a crucial tool, primarily utilized as an internal standard for the highly accurate quantification of trans-anethole in complex biological matrices. Its application is rooted in the principles of isotope dilution mass spectrometry, where the stable isotope-labeled compound exhibits nearly identical chemical and physical properties to its non-labeled counterpart, ensuring co-elution during chromatography and similar ionization behavior in mass spectrometry. This minimizes variations in sample preparation and analysis, leading to more precise and reliable quantitative results.

The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group of the trans-anethole molecule provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, primary applications in metabolic studies and bioanalytical assays, and a detailed look into the metabolic fate of its parent compound, trans-anethole.

Core Properties of Trans-Anethole and its Deuterated Analog

A clear understanding of the physicochemical properties of both trans-anethole and its deuterated form is essential for their effective application in research. The following tables summarize key quantitative data for both compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene | PubChem[1] |

| Molecular Formula | C₁₀H₉D₃O | PubChem[1] |

| Molecular Weight | 151.23 g/mol | PubChem[1] |

| Exact Mass | 151.10764524 g/mol | PubChem[1] |

| Isotopic Purity | Typically ≥98% | General Vendor Information |

Table 2: Chemical and Physical Properties of Trans-Anethole

| Property | Value | Source |

| CAS Number | 4180-23-8 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₁₂O | Sigma-Aldrich |

| Molecular Weight | 148.20 g/mol | Sigma-Aldrich |

| Appearance | Colorless to pale yellow liquid or solid | Thermo Fisher Scientific |

| Melting Point | 20-21 °C | Sigma-Aldrich |

| Boiling Point | 234-237 °C | Sigma-Aldrich |

| Density | 0.988 g/mL at 25 °C | Sigma-Aldrich |

| Purity | ≥98% to ≥99% | Thermo Fisher Scientific, Sigma-Aldrich |

Primary Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. It effectively corrects for variability introduced during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as for fluctuations in instrument response.

Beyond its role as an internal standard, this compound can also be employed as a tracer in metabolic studies to elucidate the metabolic pathways of trans-anethole. By administering the deuterated compound, researchers can track the appearance of deuterated metabolites, providing a clearer picture of the biotransformation processes without the interference of endogenous anethole.

Metabolic Pathways of Trans-Anethole

Understanding the metabolism of trans-anethole is crucial for interpreting pharmacokinetic data and for predicting potential drug-drug interactions. The metabolism of trans-anethole has been studied in various species, including rats and mice, and proceeds through three primary pathways:

-

O-Demethylation: The removal of the methyl group from the methoxy moiety.

-

Side-Chain Oxidation: Oxidation of the propenyl side chain.

-

Epoxidation: Formation of an epoxide across the double bond of the propenyl side chain.

These initial transformations are followed by secondary metabolic reactions, including conjugation with glucuronic acid, sulfate, glycine, and glutathione, to facilitate excretion. The following diagram illustrates the major metabolic pathways of trans-anethole.

The Kinetic Isotope Effect: Impact of Deuteration on Metabolism

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when that hydrogen is replaced by deuterium.

In the context of trans-anethole, deuteration at the methoxy group (as in this compound) would be expected to slow down the O-demethylation pathway. This can potentially lead to a metabolic shift, favoring the other primary metabolic routes, namely side-chain oxidation and epoxidation. Such alterations in metabolism can influence the pharmacokinetic profile of the compound, potentially affecting its half-life, clearance, and the profile of its metabolites. However, the extent of the in vivo impact of deuteration depends on several factors, including the specific enzymes involved and the contribution of different metabolic pathways to the overall clearance of the drug.

Experimental Protocols: Quantification of Trans-Anethole in Human Plasma using LC-MS/MS

The following section outlines a general experimental protocol for the quantitative analysis of trans-anethole in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development and validation.

1. Materials and Reagents

-

Trans-Anethole (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank, from a certified vendor)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trans-anethole and this compound in methanol.

-

Working Standard Solutions: Serially dilute the trans-anethole primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

For calibration standards, spike 100 µL of blank plasma with 10 µL of the respective trans-anethole working standard solution and 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trans-Anethole: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z transitions need to be optimized for the instrument used. For trans-anethole, the precursor ion would be [M+H]⁺ at m/z 149.1, and for this compound, it would be [M+H]⁺ at m/z 152.1.)

-

5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability.

The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of trans-anethole. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods, which are critical for pharmacokinetic and metabolic studies. A thorough understanding of the metabolism of trans-anethole and the principles of the kinetic isotope effect provides a deeper insight into the potential impact of deuteration on the compound's biological fate. The detailed experimental protocol outlined in this guide serves as a practical foundation for the development and validation of robust bioanalytical assays.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Deuterated Anethole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of deuterated anethole (B165797). It is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterium-labeled compounds in their work. This guide covers the foundational chemistry of anethole, the rationale for deuteration, and the practical aspects of its synthesis and characterization.

Introduction to Anethole and the Rationale for Deuteration

Anethole is a naturally occurring phenylpropanoid compound widely found in the essential oils of plants such as anise, fennel, and star anise.[1] It is extensively used as a flavoring agent in the food and beverage industry and is also known for its broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Anethole exists as two geometric isomers, (E)-anethole (trans) and (Z)-anethole (cis), with the (E)-isomer being the more abundant and stable form.[4]

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), can significantly alter the physicochemical and pharmacokinetic properties of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, leading to a longer biological half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic profile. This "deuterium switch" is a valuable strategy in drug discovery and development.

Chemical Structure of Deuterated Anethole

The most common and commercially available deuterated form of anethole is trans-Anethole-d3 . In this isotopologue, the three hydrogen atoms of the terminal methyl group of the propenyl side chain are replaced by deuterium atoms.

Systematic (IUPAC) Name: 1-methoxy-4-[(1E)-3,3,3-trideuterioprop-1-en-1-yl]benzene

Other deuterated isotopologues of anethole can be synthesized, with deuterium atoms at various positions on the aromatic ring or the propenyl side chain. The specific location of deuteration will determine its effect on the molecule's metabolism and physicochemical properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of (E)-Anethole

| Property | Value | Reference(s) |

| Appearance | Colorless liquid or white crystals | [5] |

| Odor | Sweet, anise-like | |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Melting Point | 21-22 °C (70-72 °F) | |

| Boiling Point | 234-237 °C (453-459 °F) | |

| Density | 0.988 g/cm³ at 20 °C | |

| Refractive Index | 1.561 at 20 °C | |

| Solubility | Poorly soluble in water; soluble in ethanol | |

| Flash Point | 91 °C (195 °F) |

Table 2: Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉D₃O | N/A |

| Molecular Weight | 151.22 g/mol | N/A |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of deuterated anethole, as well as for determining the position and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Unlabeled (E)-Anethole: The ¹H NMR spectrum of (E)-anethole is well-characterized. The key chemical shifts (in CDCl₃) are:

-

Aromatic protons (ortho to -OCH₃): ~6.89 ppm (d, 2H)

-

Aromatic protons (meta to -OCH₃): ~7.32 ppm (d, 2H)

-

Vinylic proton (=CH-Ar): ~6.41 ppm (d, 1H)

-

Vinylic proton (=CH-CH₃): ~6.15 ppm (dq, 1H)

-

Methoxy protons (-OCH₃): ~3.84 ppm (s, 3H)

-

Methyl protons (-CH₃): ~1.92 ppm (dd, 3H)

Expected ¹H NMR of this compound: In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons at ~1.92 ppm would be absent or significantly reduced in intensity, confirming the successful deuteration at this position. The splitting of the adjacent vinylic proton at ~6.15 ppm would also change from a doublet of quartets to a simple doublet.

¹³C NMR of Unlabeled (E)-Anethole: The key chemical shifts (in CDCl₃) are:

-

Quaternary aromatic carbons: ~159.1, 131.8 ppm

-

Vinylic carbons: ~131.0, 123.8 ppm

-

Aromatic CH carbons: ~127.4, 114.4 ppm

-

Methoxy carbon (-OCH₃): ~55.6 ppm

-

Methyl carbon (-CH₃): ~18.9 ppm

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming deuteration. The molecular ion peak in the mass spectrum of deuterated anethole will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

Unlabeled Anethole: The electron ionization (EI) mass spectrum of anethole shows a molecular ion (M⁺) peak at m/z 148 .

-

Deuterated Anethole: For this compound, the molecular ion peak would be observed at m/z 151 . The fragmentation pattern can also provide information about the location of the deuterium atoms. For instance, in a study involving the exposure of trans-anethole to a deuterated acid faujasite (HDY), the resulting deuterated anethole isotopomers showed a prominent ion at m/z 149.

Experimental Protocols

General Protocol for Catalytic Hydrogen-Deuterium Exchange

This is a representative protocol for the deuteration of an aromatic compound and can be adapted for anethole.

Objective: To introduce deuterium atoms onto the aromatic ring of anethole.

Materials:

-

(E)-Anethole

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a pressure-rated reaction vessel, combine (E)-anethole (1.0 mmol), 10% Pd/C (50 mg, ~5 mol%), and D₂O (5 mL).

-

Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 24 hours.

-

Allow the vessel to cool to room temperature and then carefully vent any excess pressure.

-

Extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deuterated anethole.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

-

Analyze the product by ¹H NMR and mass spectrometry to determine the extent and location of deuterium incorporation.

Acid-Catalyzed Deuteration of trans-Anethole

This method describes the deuteration of trans-anethole through exposure to a deuterated solid acid catalyst.

Objective: To prepare deuterated anethole isomers via electrophilic addition of deuterium.

Materials:

-

trans-Anethole

-

Deuterated acid faujasite (HDY) zeolite

-

Appropriate solvent (e.g., a non-polar organic solvent)

Procedure:

-

Activate the HDY zeolite catalyst by heating under vacuum to remove any adsorbed water.

-

In a reaction vessel, dissolve trans-anethole in the chosen solvent.

-

Add the activated HDY catalyst to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-90 °C) for a specified time (e.g., 5 hours).

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Analyze the resulting solution by GC-MS to identify the deuterated anethole isomers and other products.

Note: This method results in a mixture of deuterated cis- and trans-anethole, as well as dimerization products. The electrophilic deuterium adds to the double bond of the propenyl side chain.

Biological Activity and Signaling Pathways

Anethole is known to exert significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway , which is a key regulator of the inflammatory response. This pathway is often activated by pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) .

Anethole has been shown to inhibit TNF-α-induced NF-κB activation. The mechanism of this inhibition involves the suppression of the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha) . IκBα normally sequesters NF-κB in the cytoplasm; its degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anethole's inhibitory action is thought to occur at the level of the IκB kinase (IKK) complex . Furthermore, anethole has been shown to suppress the activation of upstream signaling components such as TRAF2 (TNF receptor-associated factor 2) and NIK (NF-κB-inducing kinase) .

The use of deuterated anethole in studying these pathways can help to elucidate the role of metabolism in its pharmacological activity. By slowing down its metabolism, deuterated anethole can provide a more stable and longer-lasting inhibitory effect on these signaling pathways, which can be advantageous for both research and therapeutic applications.

Conclusion

Deuterated anethole represents a valuable tool for researchers in the fields of pharmacology and drug development. The strategic incorporation of deuterium can significantly enhance the metabolic stability of anethole, making it a more robust probe for studying its mechanism of action and a potentially more effective therapeutic agent. This guide has provided a comprehensive overview of the chemical structure, properties, and synthesis of deuterated anethole, with a focus on its interaction with the NF-κB signaling pathway. Further research into the synthesis of specific isotopologues and a more detailed characterization of their physicochemical properties will undoubtedly expand the utility of deuterated anethole in both basic and applied scientific research.

References

- 1. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anethole - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. idealpublication.in [idealpublication.in]

- 5. The Protective Effect of Anethole against Renal Ischemia/Reperfusion: The Role of the TLR2,4/MYD88/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Trans-Anethole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of trans-anethole-d3. This deuterated analog of trans-anethole is a valuable tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass difference, enabling precise quantification and metabolic studies.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This approach involves the reaction of an aldehyde with a phosphonium (B103445) ylide. In this case, p-anisaldehyde is reacted with a deuterated phosphonium ylide generated from ethyl(triphenyl)phosphonium (B8787741) bromide-d3. The use of a deuterated ethyl group in the phosphonium salt ensures the introduction of the deuterium atoms at the terminal methyl group of the propenyl side chain of trans-anethole.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from the commercially available deuterated ethyl bromide.

Caption: Synthesis of this compound via Wittig Reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl-d5-(triphenyl)phosphonium bromide

-

Reaction Setup: A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Deuterated Reagent: Ethyl-d5 bromide (1.0 equivalent) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Isolation and Purification: After cooling to room temperature, the precipitate is collected by filtration, washed with cold toluene or diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of this compound

-

Ylide Generation: The dried ethyl-d5-(triphenyl)phosphonium bromide (1.0 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere and cooled to 0°C. A strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), is added dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.

-

Wittig Reaction: After stirring the ylide solution for a period at 0°C to ensure complete formation, a solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is crucial for validating the utility of this compound as an internal standard. This is typically achieved using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used.

-

Data Acquisition: The mass spectrum is acquired in a full-scan mode, focusing on the molecular ion region of anethole (B165797) (around m/z 148-152).

-

Data Analysis: The relative abundances of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, etc.) are measured. The isotopic enrichment is calculated by determining the percentage of the d3 species relative to the sum of all isotopologues.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (M) | 148.0888 | 0.5 |

| d1 (M+1) | 149.0951 | 1.5 |

| d2 (M+2) | 150.1014 | 3.0 |

| d3 (M+3) | 151.1076 | 95.0 |

Note: These values are illustrative and actual results may vary based on the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Both ¹H and ²H NMR spectroscopy are invaluable for confirming the position of deuteration and assessing isotopic purity.

Experimental Protocol:

-

Sample Preparation: A solution of the purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the terminal methyl protons of the propenyl group (typically a doublet of doublets around 1.8-1.9 ppm) confirms successful deuteration at this position. The integration of any residual proton signal at this position relative to other non-deuterated protons in the molecule can provide an estimate of isotopic purity.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the methyl group confirms the location of the deuterium atoms.

Table 2: Expected ¹H NMR Chemical Shifts for Unlabeled trans-Anethole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (OCH₃) | ~3.81 | s | - |

| H-3' | ~1.85 | dd | 6.6, 1.6 |

| H-2' | ~6.10 | dq | 15.7, 6.6 |

| H-1' | ~6.35 | d | 15.7 |

| H-3, H-5 | ~6.87 | d | 8.7 |

| H-2, H-6 | ~7.26 | d | 8.7 |

Reference data for unlabeled trans-anethole.

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of synthesized this compound.

Caption: Workflow for Isotopic Purity Analysis.

Conclusion

This technical guide outlines a robust methodology for the synthesis of this compound via the Wittig reaction and provides a comprehensive approach to the determination of its isotopic purity using mass spectrometry and NMR spectroscopy. Adherence to these detailed protocols will enable researchers and scientists to produce and validate high-purity this compound for its use as a reliable internal standard in a variety of analytical and drug development applications.

References

An In-Depth Technical Guide to the Physical Properties and Solubility of Trans-Anethole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Trans-Anethole-d3, a deuterated isotopologue of the naturally occurring phenylpropene, trans-anethole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and related disciplines who are working with or have an interest in this compound.

This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the accurate quantification of trans-anethole in various biological matrices. Its physical and chemical properties are crucial for understanding its behavior in experimental settings. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to its non-deuterated counterpart, trans-anethole.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. The data for the non-deuterated form, trans-anethole, are provided for comparison and as a reliable estimate for the deuterated compound.

| Property | This compound (Calculated) | Trans-Anethole (Experimental) |

| Molecular Formula | C₁₀H₉D₃O | C₁₀H₁₂O |

| Molecular Weight | 151.22 g/mol [1] | 148.20 g/mol [2][3][4][5] |

| Appearance | --- | Colorless liquid or white crystals below its melting point |

| Melting Point | --- | 20-21 °C |

| Boiling Point | --- | 234-237 °C |

| Density | --- | 0.988 g/mL at 25 °C |

| Refractive Index | --- | n20/D 1.561 |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Trans-anethole is known to be sparingly soluble in water but exhibits good solubility in many organic solvents. The solubility of this compound is expected to follow a similar pattern.

| Solvent | Solubility of Trans-Anethole |

| Water | Very slightly soluble |

| Ethanol | Freely soluble |

| Diethyl Ether | Miscible |

| Acetone | Soluble |

| Benzene | Soluble |

| Carbon Disulfide | Soluble |

| Chloroform | Miscible |

| Ethyl Acetate | Soluble |

| Petroleum Ether | Soluble |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These are general procedures applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or Thiele tube method.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

-

Mass Measurement: A known volume of the liquid is accurately dispensed into a tared pycnometer or a graduated cylinder at a specific temperature. The mass of the liquid is then determined by weighing.

-

Volume Measurement: The volume of the liquid is read directly from the calibrated glassware.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

Refractive Index Determination

The refractive index of a liquid is measured using a refractometer.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C.

Solubility Determination

A general procedure to determine the solubility of an organic compound in various solvents involves the following steps:

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a small test tube or vial.

-

Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.

-

Mixing: The mixture is vortexed or shaken vigorously for a set period to facilitate dissolution.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added incrementally until saturation is reached.

-

Quantification: For quantitative solubility, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathways of Trans-Anethole

While this compound is primarily used as a tracer, its non-deuterated counterpart, trans-anethole, exhibits a range of biological activities. It is reasonable to infer that the deuterated form would interact with the same biological targets. Trans-anethole has been reported to modulate several key signaling pathways.

One of the notable activities of trans-anethole is its role as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Activation of TRPA1 by trans-anethole leads to an influx of calcium ions, which can trigger various cellular responses.

Caption: Activation of the TRPA1 ion channel by Trans-Anethole.

Furthermore, studies have indicated that trans-anethole can induce apoptosis in cancer cells through a mitochondrial-mediated pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

References

- 1. This compound | C10H12O | CID 171391365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anethole (CAS 104-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. idealpublication.in [idealpublication.in]

- 5. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]

A Comprehensive Technical Guide to the Safe Handling of Trans-Anethole-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for Trans-Anethole-d3. The information presented is compiled from various safety data sheets and toxicological reports for the non-deuterated analogue, trans-anethole. It is a standard and reasonable scientific assumption that the deuteration in this compound does not significantly alter its chemical reactivity or toxicological profile for the purposes of general safety and handling. This document is intended to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety protocols.

Chemical and Physical Properties

This compound is the deuterated form of trans-anethole, a naturally occurring phenylpropene derivative.[1] While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to those of trans-anethole.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉D₃O | [2] |

| Molecular Weight | 151.22 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid or solid with a low melting point. | [3][4] |

| Odor | Characteristic sweet, anise-like odor. | |

| Melting Point | 20-23 °C (68-73.4 °F) | |

| Boiling Point | 234-237 °C (453.2-458.6 °F) | |

| Flash Point | 90-91 °C (194-195.8 °F) | |

| Density | 0.988 g/cm³ at 25 °C | |

| Solubility | Poorly soluble in water; soluble in organic solvents like benzene, ethyl acetate, acetone, and carbon disulfide. |

Toxicological Data

The toxicological data for trans-anethole is summarized below. These values should be considered relevant for this compound in the context of risk assessment and safety planning.

| Metric | Value | Species | Route | Source |

| LD₅₀ (Acute Oral) | 2090 mg/kg | Rat | Oral | |

| LD₅₀ (Acute Oral) | 3050 mg/kg | Mouse | Oral | |

| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg/day | Rat | Oral | |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | 175 mg/kg/day (maternal) | Rat | Oral |

Key Toxicological Findings:

-

Acute Toxicity: Trans-anethole has low acute toxicity via oral, dermal, and inhalation routes.

-

Skin Sensitization: It may cause an allergic skin reaction.

-

Carcinogenicity: Classified as a weak hepatocarcinogen in rats when administered at high doses (1%) in the diet over a long period. It is suggested that this may be a secondary effect due to cytotoxicity rather than genotoxicity.

-

Genotoxicity: trans-Anethole is not considered genotoxic under the conditions of an in vivo unscheduled DNA synthesis test.

-

Target Organs: The liver is a primary target organ in repeated-dose toxicity studies.

Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE when handling this compound.

References

Supplier and pricing for Trans-Anethole-d3 certified reference material

For researchers, scientists, and professionals in drug development, the use of certified reference materials (CRMs) is critical for ensuring the accuracy and reliability of analytical measurements. This guide provides an in-depth overview of Trans-Anethole-d3, a deuterated form of the naturally occurring phenylpropene, Trans-Anethole. It covers suppliers, pricing, and technical data, and provides a foundational experimental workflow for its application as an internal standard.

Introduction to this compound

This compound is the deuterated isotopologue of trans-Anethole. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analysis of trans-Anethole in various matrices by mass spectrometry-based techniques like GC-MS or LC-MS. The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio.

Suppliers and Pricing

The availability and pricing of this compound certified reference material can vary. Below is a summary of potential suppliers. It is important to note that pricing is often subject to change and may require a direct quote from the supplier.

| Supplier | Product Name | Catalog Number | Purity | Format | Price |

| HPC Standards | D3-trans-Anethole Solution (Methanol) | 693994 | 100 µg/ml | Solution | On request[1] |

| MedchemExpress | This compound | HY-N0367S | Not specified | Not specified | Contact for pricing |

| Sigma-Aldrich | trans-Anethole Pharmaceutical Secondary Standard; Certified Reference Material | PHR1383 | Traceable to USP | Neat | ~$137.70 (for non-deuterated)[2] |

| LGC Standards | Trans-Anethole | MM0164.00 | ISO 17034 | Neat | Contact for pricing[3] |

| Thermo Fisher Scientific | trans-Anethole, 99% | 152530050 | ≥98.0% | Neat | Contact for pricing[4][5] |

Note: Pricing for non-deuterated trans-Anethole is provided for reference and may not reflect the cost of the deuterated standard.

Technical Data and Specifications

Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides detailed information on their characterization and certified properties. While specific values may vary by lot, the following table summarizes typical data for Trans-Anethole. Users should always refer to the CoA provided by the supplier for the specific lot of this compound they are using.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉D₃O | HPC Standards |

| Molecular Weight | 151.22 g/mol | PubChem |

| CAS Number | 4180-23-8 (non-deuterated) | Sigma-Aldrich |

| Purity (non-deuterated) | ≥98% to ≥99.5% (GC) | Chem-Impex International, Sigma-Aldrich |

| Boiling Point (non-deuterated) | 234-237 °C | Sigma-Aldrich |

| Melting Point (non-deuterated) | 20-21 °C | Sigma-Aldrich |

| Density (non-deuterated) | 0.988 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (non-deuterated) | n20/D 1.561 | Sigma-Aldrich |

| Storage Temperature | 2-8°C or 2-30°C | Sigma-Aldrich |

Experimental Protocol: Use as an Internal Standard

This compound is frequently used as an internal standard for the quantification of trans-Anethole in complex samples. Below is a generalized workflow for its use in a typical LC-MS/MS analysis.

Figure 1. A generalized workflow for the quantification of trans-Anethole using this compound as an internal standard in an LC-MS/MS analysis.

Methodology:

-

Preparation of Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated trans-Anethole.

-

Sample Preparation: Extract trans-Anethole from the sample matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

-

Internal Standard Spiking: Add a known and fixed amount of this compound solution to all calibration standards and unknown samples.

-

LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-product ion transitions for both trans-Anethole and this compound.

-

Data Processing: Integrate the peak areas for both the analyte (trans-Anethole) and the internal standard (this compound).

-

Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. Determine the concentration of trans-Anethole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of CRM Certification

The certification of a reference material like this compound involves a hierarchical process to ensure traceability and accuracy.

Figure 2. The traceability chain for certified reference materials in analytical testing.

This guide provides a starting point for sourcing and utilizing this compound certified reference material. For specific applications, it is essential to consult the supplier's documentation and relevant scientific literature for detailed experimental conditions and validation procedures.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. trans-アネトール Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. Trans-Anethole | CAS 4180-23-8 | LGC Standards [lgcstandards.com]

- 4. A13482.36 [thermofisher.com]

- 5. trans-Anethole, 99% 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

The Natural Provenance and Biological Synthesis of Trans-Anethole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-anethole, a phenylpropanoid with the characteristic sweet, licorice-like aroma, is a significant natural compound with diverse applications in the pharmaceutical, food, and cosmetic industries. Its biological activities, ranging from antimicrobial to anti-inflammatory properties, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the natural occurrence of trans-anethole, detailing its primary biological sources and the intricate biosynthetic pathways responsible for its production in plants. Furthermore, this document outlines key experimental protocols for the extraction and quantification of this valuable phytochemical.

Natural Occurrence and Biological Sources

Trans-anethole is predominantly found in the essential oils of a variety of aromatic plants. The most commercially significant sources belong to the Apiaceae and Schisandraceae families. The concentration of trans-anethole can vary considerably depending on the plant species, geographical origin, cultivation conditions, and the specific part of the plant utilized.

Principal Botanical Sources

The primary plant sources of trans-anethole are:

-

Star Anise (Illicium verum) : The dried fruits of this evergreen tree are the most significant commercial source of trans-anethole. The essential oil of star anise is renowned for its exceptionally high concentration of this compound.

-

Anise (Pimpinella anisum) : The seeds of the anise plant are a traditional and well-known source of trans-anethole, which is the principal component of its essential oil.

-

Fennel (Foeniculum vulgare) : Both sweet and bitter fennel varieties produce essential oils rich in trans-anethole, primarily concentrated in the seeds (fruits).

Other plants reported to contain trans-anethole, often in smaller quantities, include tarragon (Artemisia dracunculus), basil (Ocimum basilicum), and magnolia blossoms.[1]

Quantitative Analysis of Trans-Anethole in Key Botanical Sources

The following table summarizes the quantitative data on trans-anethole content in the essential oils of its primary biological sources.

| Botanical Source | Plant Part | Concentration of Trans-Anethole in Essential Oil (%) | References |

| Star Anise (Illicium verum) | Dried Fruits | 72 - 92 | [2][3] |

| Dried Fruits | 83.46 | [4] | |

| Dried Fruits | >86 | [5] | |

| Anise (Pimpinella anisum) | Seeds | 71.52 - 96.80 | |

| Seeds | 76.9 - 93.7 | ||

| Seeds | ~90 | ||

| Fennel (Foeniculum vulgare) | Seeds (Fruits) | 34.8 - 82.0 | |

| Dry Seeds | 78.25 | ||

| Seeds (Fruits) | 50 - 60 |

Biosynthesis of Trans-Anethole

Trans-anethole is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The Phenylpropanoid Pathway Leading to Trans-Anethole

The biosynthesis of trans-anethole can be summarized in the following key steps:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-Cinnamic acid .

-

trans-Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-Coumaric acid .

-

p-Coumaric acid is then activated by 4-Coumarate-CoA Ligase (4CL) to form p-Coumaroyl-CoA .

-

The subsequent steps involve the reduction of the CoA-ester and modification of the side chain.

-

t-Anol/Isoeugenol Synthase (AIS) , an NADPH-dependent enzyme, catalyzes the formation of t-Anol from a coumaryl derivative.

-

Finally, a specific O-Methyltransferase (OMT) methylates the hydroxyl group of t-Anol to produce trans-Anethole .

Visualization of the Trans-Anethole Biosynthetic Pathway

Caption: Biosynthetic pathway of trans-anethole from L-phenylalanine.

Experimental Protocols

The isolation and quantification of trans-anethole from plant matrices are critical for research and quality control. The following sections detail common experimental methodologies.

Extraction of Trans-Anethole from Plant Material

This is the most common method for extracting essential oils rich in trans-anethole.

Protocol:

-

Sample Preparation: Weigh approximately 100-200 g of the dried and coarsely powdered plant material (e.g., anise seeds, star anise fruits).

-

Apparatus Setup: Place the plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1000 mL of water for 200 g of plant material).

-

Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.

-

Duration: Continue the distillation for a recommended period, typically 3-8 hours, or until no more oil is collected.

-

Oil Collection: After cooling, carefully collect the separated essential oil layer from the collection tube.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

This method is suitable for extracting a broader range of compounds, including trans-anethole.

Protocol:

-

Sample Preparation: Finely powder the dried plant material.

-

Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 100 mL of methanol (B129727) or ethanol) in a sealed container.

-

Agitation: Agitate the mixture for a specified period (e.g., 24 hours) at room temperature, or use techniques like ultrasound-assisted extraction (e.g., 50°C for 1 hour) to enhance efficiency.

-

Filtration: Filter the mixture to separate the extract from the solid plant residue.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for further analysis.

Quantification of Trans-Anethole

GC-MS is the gold standard for the identification and quantification of volatile compounds like trans-anethole in essential oils.

Protocol:

-

Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column (e.g., RTX-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 50-70°C held for a few minutes, followed by a ramp up to a final temperature of 270-300°C at a rate of 2-5°C/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-350.

-

-

Data Analysis: Identify trans-anethole by comparing its retention time and mass spectrum with that of a pure standard and by searching mass spectral libraries (e.g., NIST, Wiley). Quantify the compound by creating a calibration curve with standard solutions of known concentrations and integrating the peak area of trans-anethole in the sample chromatogram.

Visualization of the Experimental Workflow

Caption: General experimental workflow for the extraction and analysis of trans-anethole.

Conclusion

Trans-anethole is a naturally abundant phenylpropanoid with significant commercial and scientific interest. Its primary biological sources, namely star anise, anise, and fennel, provide a rich repository of this compound. Understanding the biosynthetic pathway of trans-anethole not only offers insights into plant secondary metabolism but also opens avenues for metabolic engineering to enhance its production. The standardized experimental protocols for extraction and quantification are essential for ensuring the quality and consistency of trans-anethole-containing products and for advancing research into its diverse biological activities. This guide provides a foundational technical overview for professionals engaged in the study and application of this important natural product.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. An opinion on the roles of phenylalanine ammonia-lyase in the browning of fresh-cut fruit and vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential: A Technical Guide to the Biological Activity of Deuterated trans-Anethole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-Anethole, a naturally occurring phenylpropanoid, is a well-documented bioactive compound with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] However, its therapeutic potential is often limited by its metabolic fate. This technical guide explores the prospective biological activities of deuterated trans-anethole, a chemically modified version that holds the promise of enhanced metabolic stability and, consequently, improved therapeutic efficacy. By strategically replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable sites, it is hypothesized that the rate of metabolism can be slowed, leading to a longer biological half-life and increased systemic exposure. This guide provides a comprehensive overview of the known biological activities and metabolism of trans-anethole, the principles of deuteration, and proposed experimental protocols to investigate the potential of deuterated trans-anethole as a novel therapeutic agent.

Introduction to trans-Anethole and the Rationale for Deuteration

trans-Anethole is the primary constituent of essential oils from plants such as anise, fennel, and star anise. Its diverse biological activities are attributed to its ability to modulate various cellular signaling pathways, including the NF-κB and TNF-α signaling pathways. Despite its therapeutic promise, the clinical application of trans-anethole is hindered by its rapid metabolism in the body.

The metabolism of trans-anethole primarily involves three oxidative pathways: O-demethylation of the methoxy (B1213986) group, ω-side chain oxidation, and side chain epoxidation, followed by conjugation with sulfate, glucuronic acid, glycine, or glutathione. These metabolic transformations lead to the formation of various metabolites that are readily excreted from the body.

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a well-established strategy in drug discovery to improve the pharmacokinetic profiles of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down the rate of metabolic reactions involving the cleavage of that bond. By deuterating the metabolically labile positions of trans-anethole, it is plausible to enhance its metabolic stability, thereby increasing its bioavailability and prolonging its therapeutic effects.

Potential Biological Activities of Deuterated trans-Anethole

Based on the known biological activities of trans-anethole, its deuterated analogue is expected to exhibit a similar, if not enhanced, pharmacological profile. The primary advantage of deuteration would be a more sustained biological action due to its increased resistance to metabolic degradation.

Anti-inflammatory Activity

trans-Anethole has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Deuteration could potentially prolong the suppression of these inflammatory mediators, making it a more effective agent for chronic inflammatory conditions.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of trans-anethole have been well-documented. A longer systemic presence of deuterated trans-anethole could lead to a more sustained inhibition of microbial growth, potentially reducing the required dosage and frequency of administration.

Anticancer Activity

trans-Anethole has been shown to inhibit the proliferation of cancer cells and induce apoptosis. By enhancing its metabolic stability, deuteration could increase the exposure of tumor cells to the active compound, potentially leading to improved anticancer efficacy.

Quantitative Data on trans-Anethole

While specific quantitative data for deuterated trans-anethole is not yet available in the public domain, the following table summarizes the known quantitative data for non-deuterated trans-anethole to provide a baseline for future comparative studies.

| Biological Activity | Model System | Key Findings | Reference |

| Anti-inflammatory | LPS-induced periodontitis in rats | 50 mg/kg anethole (B165797) significantly suppressed IL-1β and TNF-α levels. | |

| Anticancer | Human osteosarcoma cell line (MG-63) | GI50 value of 60.25 µM. | |

| Metabolism | Rats and mice | Major route is oxidative O-demethylation, which decreases with increasing dose. | |

| Metabolism | Rats and mice | Identification of 18 urinary metabolites. |

Proposed Experimental Protocols

To validate the hypothesized benefits of deuterated trans-anethole, a series of in vitro and in vivo experiments are proposed.

Synthesis of Deuterated trans-Anethole

The synthesis of deuterated trans-anethole can be achieved through various established methods for deuterium incorporation. For instance, deuteration of the methoxy group (a primary site of metabolism) could be a starting point. A commercially available deuterated version, trans-Anethole-d3, can also be utilized for preliminary studies.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated trans-anethole with its non-deuterated counterpart.

Methodology:

-

Incubate deuterated trans-anethole and non-deuterated trans-anethole separately with liver microsomes (human, rat, or mouse) in the presence of NADPH.

-

Collect samples at various time points.

-

Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated trans-anethole in an animal model.

Methodology:

-

Administer equimolar doses of deuterated and non-deuterated trans-anethole to separate groups of laboratory animals (e.g., rats or mice) via oral or intravenous routes.

-

Collect blood samples at predetermined time points.

-

Analyze the plasma concentrations of the parent compounds and their major metabolites using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

In Vitro Biological Activity Assays

Objective: To compare the potency of deuterated and non-deuterated trans-anethole in relevant biological assays.

Methodology:

-

Anti-inflammatory Assay: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the inhibition of nitric oxide (NO) production or the secretion of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

-

Anticancer Assay: Determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using a cell viability assay such as the MTT assay.

Visualizing the Potential: Diagrams and Workflows

Metabolic Pathways of trans-Anethole

Caption: Major metabolic pathways of trans-anethole.

Experimental Workflow for Metabolic Stability

Caption: Workflow for comparing metabolic stability.

Deuteration's Impact on Biological Activity

References

- 1. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anethole - Wikipedia [en.wikipedia.org]

- 5. Anethole and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-ISs). The integration of SIL-ISs into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[2] Consequently, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, thus leading to more accurate and precise results.

Advantages of Stable Isotope Labeled Internal Standards

The use of SIL-ISs is considered the "gold standard" in quantitative bioanalysis, especially for methods employing mass spectrometric detection, a recommendation strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[4] Their superiority over other types of internal standards, such as structural analogs, is well-documented.

Key advantages include:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for effective normalization of the signal.

-

Compensation for Extraction Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be inconsistent. A SIL-IS, being chemically identical, will have the same extraction recovery as the analyte, thereby correcting for any losses.

-

Improved Accuracy and Precision: By mitigating the effects of experimental variability, SIL-ISs lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.

Data Presentation: SIL-IS vs. Structural Analog

The following tables summarize the performance comparison between stable isotope-labeled internal standards and structural analog internal standards in quantitative bioanalysis.

| Performance Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Rationale for Difference |

| Accuracy (% Bias) | Typically within ±15% (often closer to nominal) | Can exceed ±20% | SIL-ISs more effectively compensate for matrix effects and extraction recovery variations due to their near-identical chemical and physical properties to the analyte. |

| Precision (%CV) | Typically <15% | Can be >15% | The close tracking of the analyte's behavior throughout the analytical process by the SIL-IS results in significantly better precision. |

| Matrix Effect Compensation | Effectively compensated | Inconsistent compensation | The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization of the signal. Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to differential matrix effects. |

| Regulatory Acceptance | Strongly recommended by FDA, EMA, and ICH M10 guidelines | Acceptable when a SIL-IS is not available, but requires more rigorous validation | Regulatory bodies recognize the superior performance of SIL-ISs in ensuring data reliability for drug development and approval. |

Case Study: Quantification of Everolimus (B549166)

A study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS demonstrated the following:

| Parameter | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |

| Comparison with Independent Method (Slope) | 0.95 | 0.83 |

| Comparison with Independent Method (Correlation, r) | > 0.98 | > 0.98 |

Data adapted from Heideloff et al., Ther Drug Monit, 2013.

In this particular case, while both internal standards showed acceptable performance, the SIL-IS provided a slope closer to unity in comparison with an independent method, suggesting a slightly better accuracy.

Mandatory Visualizations

Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

Caption: How a SIL-IS co-elutes with the analyte to compensate for matrix-induced ion suppression.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving the use of a stable isotope-labeled internal standard in a typical bioanalytical LC-MS/MS assay.

Protocol: Quantitative Analysis of a Small Molecule Drug in Human Plasma

1. Reagent and Standard Preparation:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as per stability data.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent. Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.

-

Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a constant concentration that provides an adequate response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs at room temperature.

-

To 50 µL of each plasma sample, add 10 µL of the SIL-IS working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Set the column temperature to 40°C.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B.

-

Set the flow rate to 0.4 mL/min.

-

Inject 5 µL of the reconstituted sample.

-

-

Mass Spectrometry (MS/MS):

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode, as appropriate for the analyte.

-

Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) by infusing a standard solution of the analyte and SIL-IS.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the SIL-IS for each sample, calibration standard, and QC.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Evaluate the accuracy and precision of the QCs to ensure the validity of the analytical run. According to ICH M10 guidelines, the accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.

References

Methodological & Application

Application Notes & Protocols: Quantification of Trans-Anethole using Trans-Anethole-d3 as an Internal Standard by LC-MS/MS

Abstract

This document provides a detailed protocol for the quantitative analysis of trans-anethole in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trans-Anethole-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of trans-anethole.

Introduction

Trans-anethole is a widely used flavoring agent found in various essential oils, food products, and pharmaceuticals. Accurate quantification of trans-anethole is crucial for quality control, pharmacokinetic studies, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity for the analysis of small molecules in complex biological and chemical matrices.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] This allows for reliable correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise results. This protocol details a complete workflow, from sample preparation to data analysis, for the quantification of trans-anethole using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Trans-Anethole (≥99% purity)

-

This compound (≥98% purity, deuterated)

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Blank matrix (e.g., plasma, food extract) for calibration standards and quality controls.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of trans-anethole in 10 mL of methanol.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of trans-anethole by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation for Plasma Samples)

-

Pipette 100 µL of the sample (blank matrix, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).

-

Vortex to mix and transfer to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography: